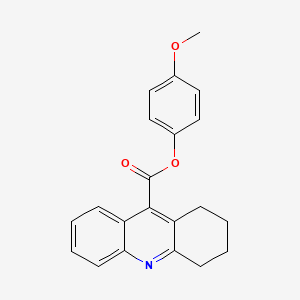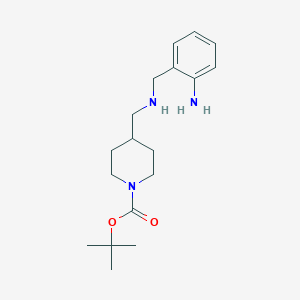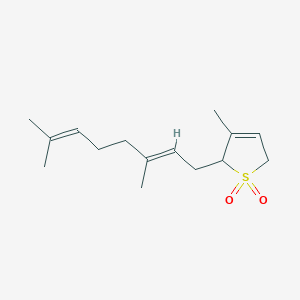
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle est un composé organique synthétique qui appartient à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d'un groupe tosylhydrazone lié au cycle pipéridine, qui est lui-même substitué par un groupe ester tert-butyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par différentes méthodes, notamment la réduction de dérivés de la pyridine ou la cyclisation de précurseurs appropriés.
Introduction du groupe tosylhydrazone : Le groupe tosylhydrazone est introduit en faisant réagir le dérivé de la pipéridine avec la tosylhydrazine dans des conditions appropriées. Cette réaction nécessite généralement la présence d'une base et d'un solvant approprié.
Estérification : L'étape finale implique l'estérification du dérivé de la pipéridine avec le chloroformate de tert-butyle pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle du (Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement, la pureté et la rentabilité, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe tosylhydrazone en d'autres groupes fonctionnels.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou d'autres dérivés.
Applications de la recherche scientifique
(Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou la liaison aux récepteurs.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité ou comme catalyseur dans certaines réactions.
Mécanisme d'action
Le mécanisme d'action du (Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe tosylhydrazone peut former des liaisons covalentes avec les sites actifs, inhibant l'activité enzymatique ou modifiant la fonction du récepteur. Les voies exactes impliquées dépendent du système biologique spécifique étudié.
Applications De Recherche Scientifique
(Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of (Z)-tert-butyl 3-(2-tosylhydrazono)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazone group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Boc-4-AP (tert-butyl 4-(phénylamino)pipéridine-1-carboxylate) : Utilisé comme intermédiaire dans la synthèse du fentanyl et de ses dérivés apparentés.
Thiazoles : Connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes et antitumorales.
Unicité
(Z)-3-(2-tosylhydrazono)pipéridine-1-carboxylate de tert-butyle est unique en raison de ses caractéristiques structurelles spécifiques, telles que le groupe tosylhydrazone et l'ester tert-butyle. Ces caractéristiques confèrent une réactivité chimique et une activité biologique distinctes, ce qui le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C17H25N3O4S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
tert-butyl (3E)-3-[(4-methylphenyl)sulfonylhydrazinylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4S/c1-13-7-9-15(10-8-13)25(22,23)19-18-14-6-5-11-20(12-14)16(21)24-17(2,3)4/h7-10,19H,5-6,11-12H2,1-4H3/b18-14+ |
Clé InChI |
IPVMQZVQRGKRMM-NBVRZTHBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCCN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)


![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)


![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
